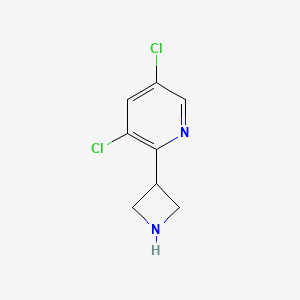

2-(Azetidin-3-yl)-3,5-dichloropyridine

Description

BenchChem offers high-quality 2-(Azetidin-3-yl)-3,5-dichloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-3-yl)-3,5-dichloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8Cl2N2 |

|---|---|

Molecular Weight |

203.07 g/mol |

IUPAC Name |

2-(azetidin-3-yl)-3,5-dichloropyridine |

InChI |

InChI=1S/C8H8Cl2N2/c9-6-1-7(10)8(12-4-6)5-2-11-3-5/h1,4-5,11H,2-3H2 |

InChI Key |

BBNHNZYUHUWOAY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=C(C=C(C=N2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Weight and Formula of 2-(Azetidin-3-yl)-3,5-dichloropyridine: A Comprehensive Technical Guide

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2-hybridized scaffolds to three-dimensional, sp3-rich frameworks is a critical strategy for improving drug developability. 2-(Azetidin-3-yl)-3,5-dichloropyridine is a highly specialized building block that perfectly embodies this paradigm. By fusing a conformationally restricted azetidine ring with a metabolically hardened 3,5-dichloropyridine core, this molecule serves as a privileged intermediate for developing kinase inhibitors, central nervous system (CNS) modulators, and novel antimicrobials[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical identification. Here, we will dissect the causality behind its structural design, detail the exact physicochemical parameters (Molecular Formula: C8H8Cl2N2 , Molecular Weight: 203.07 g/mol ), and provide self-validating analytical workflows for its characterization.

Chemical Identification & Quantitative Profiling

To effectively utilize this building block in stoichiometric calculations and high-throughput screening (HTS) libraries, its core quantitative data must be rigorously defined. The table below summarizes the exact physicochemical properties of the compound, highlighting the causality behind each metric.

| Property | Value | Causality / Analytical Significance |

| IUPAC Name | 2-(Azetidin-3-yl)-3,5-dichloropyridine | Defines the exact regiochemistry required for NMR validation. |

| Molecular Formula | C8H8Cl2N2 | The foundational metric for reaction stoichiometry and yield calculations[2]. |

| Molecular Weight | 203.07 g/mol | The standard average mass used for bulk synthesis and reagent preparation. |

| Monoisotopic Mass | 202.0064 Da | The exact mass target required for High-Resolution Mass Spectrometry (HRMS). |

| [M+H]+ m/z | 203.0137 | The primary protonated ion observed during ESI+ ionization. |

| Fraction sp3 (Fsp3) | 0.375 (3 out of 8 carbons) | Enhances aqueous solubility and reduces off-target promiscuity[3]. |

Structural Causality in Drug Design

The architecture of 2-(Azetidin-3-yl)-3,5-dichloropyridine is not arbitrary; it is a deliberate engineering of physicochemical properties to overcome common pharmacokinetic hurdles.

-

The Azetidine Motif: The four-membered nitrogen heterocycle introduces significant ring strain and sp3 character. In drug discovery, increasing the Fsp3 fraction directly correlates with improved aqueous solubility and favorable thermodynamic binding profiles[1]. Furthermore, the rigid nature of the azetidine ring restricts the conformational space of the molecule, acting as a precise vector to direct attached pharmacophores into target binding pockets[3].

-

The 3,5-Dichloropyridine Core: Pyridine rings are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors. However, they are often susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes. By installing chlorine atoms at the 3 and 5 positions, the ring is electronically deactivated and sterically shielded, drastically improving the molecule's metabolic stability in liver microsomes[4]. Additionally, these halogens modulate the lipophilicity of the molecule, enhancing cell membrane permeability[5].

Caption: Structural causality of 2-(Azetidin-3-yl)-3,5-dichloropyridine in drug design.

Self-Validating Analytical Workflows

To ensure scientific integrity, the molecular weight and formula must be empirically verified using self-validating analytical systems. Below are the definitive protocols for LC-HRMS and NMR characterization.

Protocol 1: LC-HRMS Validation of the C8H8Cl2N2 Formula

High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard for formula verification. This protocol leverages the unique isotopic signature of chlorine to create a self-validating data set.

-

Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

-

Causality: The azetidine secondary amine is highly basic (pKa ~ 9.5). Formic acid ensures complete protonation of this nitrogen, guaranteeing a robust [M+H]+ signal during ionization.

-

-

Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

ESI+ Ionization & TOF Acquisition: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Acquire data in Time-of-Flight (TOF) mode to achieve a mass accuracy of < 5 ppm.

-

Isotopic Pattern Verification (The Self-Validating Step): Locate the monoisotopic peak at m/z 203.0137 . Because the formula C8H8Cl2N2 contains two chlorine atoms, the mass spectrum must display a characteristic M : M+2 : M+4 isotopic cluster at a ratio of approximately 9:6:1 (due to the natural 75% ^35^Cl and 25% ^37^Cl abundance). If this exact 9:6:1 ratio at m/z 203.01, 205.01, and 207.01 is absent, the formula is incorrect.

Caption: LC-HRMS analytical workflow for verifying the molecular weight and formula.

Protocol 2: Regiochemical Validation via 1H NMR

While HRMS confirms the mass and formula, Nuclear Magnetic Resonance (NMR) is required to prove the regiochemistry—specifically, that the azetidine is at C2 and the chlorines are at C3 and C5.

-

Solvent Selection: Dissolve 5 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) or DMSO-d6.

-

Pyridine Core Analysis: In a 3,5-dichloro substituted pyridine, the only remaining aromatic protons are at the C4 and C6 positions. Because they are separated by the C5 chlorine, they will couple with each other. Look for two distinct doublets in the aromatic region (typically 7.5–8.5 ppm) with a meta-coupling constant of J ≈ 1.5 – 2.5 Hz . This specific splitting pattern self-validates the 3,5-substitution.

-

Azetidine Core Analysis: The proton at the C3 position of the azetidine ring (the point of attachment to the pyridine) will appear as a complex multiplet (due to coupling with the four adjacent protons on the C2 and C4 carbons) in the aliphatic region, confirming the intact 4-membered ring structure.

References

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]

Physicochemical Profiling & Synthetic Utility of 3,5-Dichloropyridine Azetidine Scaffolds

The following technical guide details the physicochemical and synthetic profile of 3,5-dichloropyridine azetidine derivatives.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists[1]

Executive Summary: The "Goldilocks" Scaffold

In modern drug discovery, the 3,5-dichloropyridine-azetidine motif represents a strategic convergence of two privileged structures. The 3,5-dichloropyridine core provides a metabolically robust, electron-deficient aromatic system, while the azetidine ring offers a conformationally restricted,

When coupled, these two moieties create a unique physicochemical environment.[1] The electron-withdrawing nature of the dichloropyridine significantly modulates the basicity of the azetidine nitrogen, often suppressing protonation at physiological pH. This "basicity cliff" enhances membrane permeability and blood-brain barrier (BBB) penetration, making this scaffold particularly valuable for CNS targets and intracellular kinases.[1]

Structural & Electronic Analysis

The Electronic "Push-Pull" System

The core value of this scaffold lies in the interaction between the azetidine nitrogen lone pair and the

-

3,5-Dichloropyridine Core: The pyridine ring is already electron-deficient. The addition of two chlorine atoms at the 3- and 5-positions (meta to the nitrogen) exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density of the ring nitrogen.

-

Azetidine Ring: As a 4-membered heterocycle, azetidine possesses high ring strain (~25 kcal/mol).[1] When attached at the 4-position of the pyridine, the nitrogen lone pair donates density into the aromatic system (+M effect).

The Result: The 3,5-dichloro substituents effectively "lock" the conformation and electronic state. The azetidine nitrogen, typically basic (pKa ~11 in isolation), becomes essentially non-basic (pKa < 5) when coupled to the 4-position of the 3,5-dichloropyridine.[1] This transforms the moiety from a cation-forming center to a neutral, lipophilic vector at pH 7.4.

Diagram: Structural Logic & SAR Vectors

The following diagram illustrates the functional roles of each component in the scaffold.

Caption: Structural dissection of the 3,5-dichloropyridine azetidine scaffold highlighting the functional contribution of each moiety to the overall physicochemical profile.

Physicochemical Properties[1][2][3][4][5]

Lipophilicity (LogP/LogD) Modulation

Replacing a piperidine or pyrrolidine with an azetidine ring typically lowers the LogP by 0.5–1.0 log units due to the reduction in carbon count. However, the 3,5-dichloropyridine core is inherently lipophilic (LogP ~2.6).[1]

| Scaffold Variation | Est. LogP | Est. pKa (Conj. Acid) | Predicted Permeability |

| Pyridine-Azetidine | 1.2 | 8.5 | Moderate (Cationic at pH 7.4) |

| 3,5-Cl2-Pyridine-Azetidine | 2.8 | < 4.0 | High (Neutral at pH 7.4) |

| 3,5-Cl2-Pyridine-Piperidine | 3.5 | < 5.0 | High (Risk of metabolic liability) |

Key Insight: While the chlorines add lipophilicity, they simultaneously suppress ionization. This results in a high LogD7.4 that closely matches the LogP. This specific profile is ideal for passive diffusion but requires careful monitoring of solubility.

Metabolic Stability

The 3,5-positions of pyridine are metabolic "soft spots" prone to oxidative metabolism (N-oxidation or C-hydroxylation).

-

Chlorine Blockade: The chlorine atoms sterically and electronically block these positions from Cytochrome P450 enzymes.

-

Azetidine Stability: While strained, the azetidine ring is surprisingly stable to oxidative metabolism compared to pyrrolidines, which frequently undergo

-hydroxylation.[1] The 3,5-dichloropyridine core further protects the azetidine nitrogen from N-oxidation by reducing its nucleophilicity.

Experimental Protocols

Synthesis via SNAr (Nucleophilic Aromatic Substitution)

The most robust method for assembling this scaffold utilizes the high reactivity of 3,4,5-trichloropyridine (or 4-bromo-3,5-dichloropyridine) towards nucleophiles.[1]

Protocol: Coupling of Azetidine to 3,5-Dichloropyridine Core

-

Reagents:

-

Procedure:

-

Charge a reaction vial with 3,4,5-trichloropyridine and azetidine HCl.[1]

-

Add solvent (concentration ~0.2 M) and base.[2]

-

Heat the mixture to 80–100 °C for 4–12 hours. Monitor by LCMS for the disappearance of the trichloropyridine (

182/184). -

Note: The 4-position is significantly more electrophilic than the 3/5 positions due to the additive inductive effects of the adjacent chlorines and the ring nitrogen. Regioselectivity is typically >95%.

-

-

Workup:

-

Dilute with EtOAc and wash with water (x3) to remove DMF.

-

Dry over

and concentrate. -

Purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

-

Diagram: Synthetic Workflow

Caption: Step-by-step synthetic workflow for the regioselective SNAr coupling of azetidine to the 3,4,5-trichloropyridine core.

Case Study: P2X7 Receptor Antagonists

The utility of this scaffold is best exemplified in the development of P2X7 receptor antagonists.[3]

-

Challenge: Early P2X7 antagonists suffered from poor metabolic stability and low CNS penetration.

-

Solution: Researchers identified that replacing flexible linkers with the rigid 3,5-dichloropyridine core improved potency. Further optimization involved the azetidine moiety (often linked via a hydrazide or directly) to tune the solubility/permeability balance.

-

Outcome: Compounds like Analogue 52 (Lee et al., J. Med.[1] Chem. 2012) demonstrated that the 3,5-dichloro substitution was critical for activity (IC50 = 13 nM), likely by filling a specific hydrophobic pocket in the receptor while maintaining a low polar surface area (PSA).[1]

Mechanistic Insight: The 3,5-dichloropyridine moiety in these antagonists acts as a "bioisostere" for larger hydrophobic groups but with the added benefit of reduced metabolic clearance due to the blocked oxidation sites.

References

-

Lee, W. G., et al. (2012).[1][4] "Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists." Journal of Medicinal Chemistry, 55(8), 3687-3698.[1]

-

Cheekatla, S. R. (2026).[1] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 18(3), 303-337.[1]

-

Banks, R. E., & Sparkes, G. R. (1972).[1] "Studies in azide chemistry. Part V. Synthesis of 4-azido-3,5-dichloro-2,6-difluoro-pyridine." Journal of the Chemical Society, Perkin Transactions 1.

-

Couty, F., & Drouillat, B. (2021).[1][5] "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[6] Organic & Biomolecular Chemistry.

-

PubChem. (2025).[7] "4-Amino-3,5-dichloropyridine Compound Summary." National Library of Medicine.

Sources

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 3. AID 669103 - Antagonist activity at human P2X7 receptor in human THP1 cells assessed as inhibition of BzATP-induced IL8 release pretreated for 30 mins before bzATP challenge measured after 30 mins by ELISA - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. 4-Amino-3,5-dichloropyridine | C5H4Cl2N2 | CID 89888 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 3,5-Dichloropyridine Heterocycles in Modern Drug Discovery: A Technical Whitepaper

Introduction: The 3,5-Dichloropyridine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, halogenated heterocycles serve as privileged scaffolds capable of modulating both the pharmacodynamic and pharmacokinetic profiles of lead compounds. Among these, 3,5-dichloropyridine has emerged as a critical structural motif[1]. Characterized by a pyridine core symmetrically substituted with two highly electronegative chlorine atoms, this fragment offers unique electronic properties, precise steric bulk, and distinct hydrogen-bonding capabilities.

As a Senior Application Scientist, I have observed that the incorporation of the 3,5-dichloropyridine moiety is rarely arbitrary. It is strategically deployed to achieve specific bioisosteric replacements, enhance metabolic stability, or anchor molecules within highly specific enzymatic or receptor pockets. This whitepaper synthesizes the physicochemical rationale, synthetic methodologies, and target-specific Structure-Activity Relationships (SAR) that define the utility of 3,5-dichloropyridine in contemporary drug development.

Physicochemical Profiling & Structural Rationale

The strategic value of 3,5-dichloropyridine stems directly from its physicochemical properties. The dual chlorine substitution exerts a strong electron-withdrawing effect (inductive effect, -I) on the pyridine ring. This significantly lowers the pKa of the pyridine nitrogen, rendering it a weaker base compared to unsubstituted pyridine, while simultaneously optimizing its capacity to act as a highly directional hydrogen-bond acceptor in hydrophobic protein pockets[2].

Table 1: Physicochemical Properties of 3,5-Dichloropyridine

| Property | Value | Scientific Implication in Drug Design |

| Molecular Formula | C₅H₃Cl₂N | Low molecular weight (fragment-like) allows for extensive elaboration without exceeding Lipinski's Rule of 5[1]. |

| Molecular Weight | 147.99 g/mol | Ideal fragment size for Fragment-Based Drug Discovery (FBDD). |

| CAS Number | 2457-47-8 | Standardized identifier for reagent sourcing[2]. |

| Melting Point | 65–67 °C | Solid state at room temperature; facilitates purification via crystallization[1]. |

| Boiling Point | 173.7 °C | Sufficiently volatile for isolation via steam distillation during synthesis[1]. |

| Electronic Profile | Electron-deficient | Lowers the Highest Occupied Molecular Orbital (HOMO), increasing resistance to oxidative metabolism. |

Synthetic Methodologies: De Novo Construction

The synthesis of 3,5-dichloropyridine requires precise control over regioselectivity. The most robust, scalable protocol involves the de novo construction of the pyridine ring followed by selective dehalogenation[1].

Experimental Protocol: Two-Step Synthesis from Acrylonitrile and Anhydrous Chloral

Causality of Reagent Selection:

Copper(I) chloride is selected as a catalyst to initiate a radical addition between acrylonitrile and chloral, followed by cyclization and aromatization. In the second step, zinc powder in acetic acid is utilized because it provides a proton-coupled electron transfer environment. This selectively reduces the more activated

Self-Validating Workflow:

-

Step 1: Formation of 2,3,5-Trichloropyridine

-

Charge a pressure-resistant glass Carrius™ tube with copper (I) chloride (100 mg, catalyst), acetonitrile (7.5 mL, solvent), acrylonitrile (1.0 g, 18.8 mmol), and anhydrous chloral (3.3 g, 22.4 mmol)[1].

-

Seal and heat the mixture to 120 °C for 16 hours, followed by a temperature ramp to 175 °C for 3 hours to drive aromatization.

-

In-Process Control (IPC): Cool the reaction mass and sample for Gas Chromatography (GC) or TLC. The protocol is self-validating only if the IPC confirms the complete disappearance of acrylonitrile and the dominant presence of 2,3,5-trichloropyridine before proceeding.

-

-

Step 2: Regioselective Conversion to 3,5-Dichloropyridine

-

Transfer the crude 2,3,5-trichloropyridine to a reaction flask. Add water (15 mL), zinc metal powder (2.0 g, 30.6 mmol), and glacial acetic acid[1].

-

Heat the mixture to 65 °C. After 2.5 hours, add a supplementary portion of zinc metal (0.5 g) to drive the reaction to completion. Total heating time is approximately 5 hours.

-

Isolation: Isolate the product via steam distillation. The addition of water to the distillate precipitates a white solid.

-

Purification: Extract the aqueous distillate with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield pure 3,5-dichloropyridine[1].

-

Workflow for the synthesis of 3,5-dichloropyridine via intermediate 2,3,5-trichloropyridine.

Target-Specific Structure-Activity Relationships (SAR)

Phosphodiesterase-4 (PDE4) Inhibition

The most prominent clinical validation of the 3,5-dichloropyridine scaffold is found in PDE4 inhibitors, notably Roflumilast (FDA-approved for severe COPD and plaque psoriasis) and its analogs like Piclamilast and SCH 351591[3],[4].

Mechanistic Causality: PDE4 enzymes hydrolyze cyclic AMP (cAMP) into inactive AMP, driving inflammatory cytokine release. Roflumilast binds to the PDE4 active site, where the 3,5-dichloropyridine moiety is not merely a spacer, but a critical pharmacophore. The two chlorine atoms perfectly fill the hydrophobic "metal pocket" of the enzyme, while the electron-deficient pyridine nitrogen forms a crucial hydrogen bond with a conserved water molecule coordinated to the catalytic divalent metal ions (Zn²⁺/Mg²⁺)[3].

Mechanism of action for PDE4 inhibition by 3,5-dichloropyridine derivatives like roflumilast.

Farnesoid X Receptor (FXR) Agonists: Mitigating Reactive Metabolites

In the development of non-bile acid FXR agonists for Nonalcoholic Steatohepatitis (NASH), researchers encountered a severe toxicity hurdle: early lead compounds containing a 2,6-dichlorophenyl ring were highly susceptible to forming glutathione (GSH) adducts, indicating a risk of hepatotoxicity[5].

Mechanistic Causality: By executing a bioisosteric replacement—substituting the 2,6-dichlorophenyl ring with a 3,5-dichloropyridine ring (yielding compounds like BMS-986318)—the research team fundamentally altered the electronic landscape of the molecule. The introduction of the pyridine nitrogen withdraws electron density, lowering the HOMO energy and reducing the electrophilicity of the ring. This completely mitigated GSH adduct formation while maintaining the necessary steric volume to potently activate the FXR receptor[5].

SAR logic for mitigating GSH adduct formation in FXR agonists using 3,5-dichloropyridine.

P2X7 Receptor Antagonism in Inflammation

The P2X7 receptor is an ATP-gated ion channel implicated in severe inflammatory pathways. High-throughput screening identified 3,5-dichloropyridine derivatives as potent P2X7 antagonists. SAR studies definitively proved that the 3,5-disubstituted chlorides on the pyridine skeleton are non-negotiable for antagonistic activity; removing them or altering their position results in a complete loss of the ability to inhibit the release of the pro-inflammatory cytokine IL-1β[6].

Pharmacokinetics, Metabolism, and Toxicology

While 3,5-dichloropyridine is a powerful pharmacophore, its metabolic fate must be rigorously profiled. Using Roflumilast as the benchmark, the primary metabolic pathway involves cytochrome P450 (CYP3A4 and CYP1A2) mediated N-oxidation.

This results in the formation of roflumilast N-oxide , which retains PDE4 inhibitory activity, but further metabolism yields 4-amino-3,5-dichloropyridine N-oxide (ADCP N-oxide) [4],[7]. ADCP N-oxide is a reactive metabolite that has been implicated in species-specific tumorigenicity (e.g., nasal epithelium tumors in hamsters at high doses), though clinical data in humans has established a safe therapeutic window for topical and oral administration[7]. Consequently, when designing new drugs with this scaffold, application scientists must implement early in vitro microsomal stability assays to quantify the rate of N-oxidation and ensure the therapeutic index remains wide.

Conclusion

The 3,5-dichloropyridine heterocycle is far more than a structural filler; it is a highly calibrated instrument in medicinal chemistry. By leveraging its unique electron-withdrawing properties and steric profile, drug developers can optimize target binding (as seen in PDE4 and P2X7 targets) and engineer out metabolic liabilities (as demonstrated in FXR agonists). Mastery of its synthetic handling and metabolic fate is essential for any research team looking to deploy this privileged scaffold in the next generation of therapeutics.

References

-

Journal of Medicinal Chemistry (ACS). Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists.[Link]

-

Molecules (MDPI). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.[Link]

-

Journal of Medicinal Chemistry (NIH/PMC). Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis.[Link]

-

Pharmacy and Therapeutics (NIH/PMC). Roflumilast (Daliresp): A Novel Phosphodiesterase-4 Inhibitor for the Treatment Of Severe Chronic Obstructive Pulmonary Disease.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 2457-47-8: 3,5-dichloropyridine | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Roflumilast (Daliresp): A Novel Phosphodiesterase-4 Inhibitor for the Treatment Of Severe Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arcutis.com [arcutis.com]

LogP and hydrophobicity of azetidinyl pyridine intermediates

An In-Depth Technical Guide to the LogP and Hydrophobicity of Azetidinyl Pyridine Intermediates

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Hydrophobicity in Modern Drug Discovery

In the intricate process of drug discovery, the journey of a molecule from a laboratory curiosity to a therapeutic agent is governed by a complex interplay of physicochemical properties. Among these, hydrophobicity stands out as a paramount determinant of a drug's ultimate success. It dictates the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, influencing everything from its ability to cross biological membranes to its potential for off-target toxicity.[1][2] The azetidinyl pyridine scaffold has emerged as a privileged motif in medicinal chemistry, combining the structural rigidity and unique sp3-rich character of the azetidine ring with the hydrogen bonding capabilities and metabolic properties of the pyridine nucleus.[3][4][5] Understanding and precisely tuning the hydrophobicity of intermediates based on this core is therefore not merely an academic exercise, but a critical step in designing effective and safe therapeutics.

This guide provides an in-depth exploration of hydrophobicity, quantified by the partition coefficient (LogP), specifically within the context of azetidinyl pyridine intermediates. We will delve into the theoretical underpinnings of LogP, detail both experimental and computational methodologies for its determination, and examine the structure-hydrophobicity relationships that empower chemists to rationally design molecules with optimized pharmacokinetic profiles.

Section 1: Decoding LogP and LogD - The Language of Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is most commonly expressed as the logarithm of the partition coefficient (LogP).[2][6] The LogP value is a constant defined as the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1]

LogP = log10 ([Compound]organic / [Compound]aqueous) [1]

-

A positive LogP indicates a higher affinity for the lipid phase (lipophilic/hydrophobic).[1][2]

-

A negative LogP signifies a preference for the aqueous phase (hydrophilic).[1][2]

-

A LogP of 0 means the compound partitions equally between the two phases.[1][2]

For ionizable molecules like azetidinyl pyridines, the situation is more complex. The pyridine nitrogen is basic and can be protonated at physiological pH. This introduces the concept of the distribution coefficient (LogD) , which accounts for all species (neutral and ionized) of the compound and is therefore pH-dependent.[7][8] For drug development professionals, LogD at a physiologically relevant pH (e.g., 7.4) is often a more powerful predictor of in vivo behavior than the constant LogP.[8]

The significance of these values is codified in frameworks like Lipinski's "Rule of Five," which suggests that orally administered drugs generally have a LogP value of less than 5 to ensure adequate aqueous solubility for absorption.[1][2] Ideal LogP values vary by therapeutic target; for instance, drugs targeting the central nervous system (CNS) often require a LogP around 2 for effective blood-brain barrier penetration.[2]

Section 2: The Azetidinyl Pyridine Scaffold - A Structural Perspective on Hydrophobicity

The hydrophobicity of an azetidinyl pyridine intermediate is a composite of the contributions from its constituent parts: the four-membered azetidine ring, the aromatic pyridine ring, and any substituents.

-

Azetidine Ring: This strained, saturated heterocycle is considered a valuable scaffold in medicinal chemistry.[3][4][9] Its sp3-rich character can disrupt planarity, often leading to improved solubility and metabolic stability compared to more aromatic systems.[3] The nitrogen atom can act as a hydrogen bond acceptor, but its influence on LogP is highly dependent on its substitution and the overall molecular context. The ring's rigidity can also favorably influence binding to target proteins.[4][10]

-

Pyridine Ring: As a heteroaromatic ring, pyridine is more polar than its benzene analogue, which generally lowers lipophilicity and can improve aqueous solubility. The nitrogen atom is a key hydrogen bond acceptor and introduces a basic center, making the molecule's LogD pH-dependent. This feature is critical, as ionization in the gastrointestinal tract can enhance solubility, while the neutral form is typically required for membrane permeation.[8]

The interplay between these two rings creates a unique physicochemical profile. The strategic placement of substituents is the primary tool for modulating the LogP of the final compound to align with the desired ADME properties.

Section 3: Methodologies for LogP Determination

Accurate LogP values are essential for building reliable structure-activity relationships (SAR) and predictive models. Both experimental and computational methods are employed, each with distinct advantages and limitations.

Experimental Determination: The Gold Standard and High-Throughput Alternatives

Experimental methods provide the most accurate measure of a compound's hydrophobicity.

Protocol 1: The Shake-Flask (SFM) Method

Considered the "gold standard" for LogP determination, this method directly measures the partitioning of a solute between n-octanol and water.[1][11]

Causality Behind Experimental Choices:

-

n-Octanol: This solvent is chosen because its properties are thought to mimic the lipid bilayer of biological membranes reasonably well.[12]

-

Pre-saturation: Saturating each phase with the other before the experiment ensures that the volumes do not change during partitioning, which would introduce error.

-

Equilibration Time: Sufficient shaking time is required to ensure the compound has reached thermodynamic equilibrium between the two phases.

-

Centrifugation: This step ensures a clean separation of the two immiscible layers, preventing cross-contamination which is a major source of error.

-

Quantification: A sensitive and accurate analytical method like UV-Vis spectroscopy or LC-MS is required to measure the compound's concentration in each phase.

Step-by-Step Methodology:

-

Preparation of Phases: Prepare a sufficient quantity of n-octanol and buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). Vigorously mix equal volumes of the two solvents for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

-

Compound Addition: Accurately weigh a small amount of the azetidinyl pyridine intermediate and dissolve it in the aqueous or organic phase to create a stock solution. The initial concentration should be chosen to be within the linear range of the chosen analytical detection method.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or glass vial), combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous phase. Add a small, known volume of the compound's stock solution.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-3 hours) to allow for complete partitioning.

-

Phase Separation: Centrifuge the vessel to ensure a sharp and complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the LogP value using the formula: LogP = log10 (Concentration in n-octanol / Concentration in aqueous phase).

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While accurate, the shake-flask method is low-throughput and labor-intensive.[13] RP-HPLC offers a faster, automated alternative for estimating LogP values.[11][13] This method is based on the principle that a compound's retention time on a non-polar stationary phase correlates with its hydrophobicity.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilyl) column is typically used as it provides a hydrophobic environment that mimics n-octanol.[14]

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) is used. By varying the proportion of the organic modifier and extrapolating to 0% organic, the retention factor (log k'w) can be determined, which correlates linearly with LogP.

-

Calibration Standards: A set of compounds with well-established LogP values is required to create a calibration curve. This is essential because the correlation between retention time and LogP is system-dependent.

Step-by-Step Methodology:

-

System Preparation: Set up an HPLC system with a C18 column. The mobile phase consists of an aqueous buffer (A) and an organic solvent like methanol (B).

-

Calibration: Prepare solutions of at least 5-7 calibration standards with known LogP values spanning the expected range of the test compounds.

-

Isocratic Elution: For each standard, perform a series of isocratic runs with varying percentages of the organic modifier (e.g., 40%, 50%, 60%, 70%, 80% methanol).

-

Data Collection: Record the retention time (tR) for each standard at each mobile phase composition. Calculate the retention factor (k') using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.

-

Extrapolation: For each standard, plot log k' against the percentage of organic modifier. Extrapolate the linear regression to 100% aqueous phase (0% organic) to determine the y-intercept, which is log k'w.

-

Calibration Curve: Plot the experimentally determined log k'w values for the standards against their known literature LogP values. This creates the calibration curve.

-

Sample Analysis: Run the azetidinyl pyridine intermediates under the same set of isocratic conditions used for the standards.

-

LogP Estimation: Determine the log k'w for the test compounds using the same extrapolation method. Use the calibration curve to estimate the LogP value from the calculated log k'w.

In Silico Prediction: Rapid, High-Throughput Screening

Computational models allow for the prediction of LogP before a compound is even synthesized, making them invaluable for virtual screening and library design.[15][16] These methods are generally categorized as atom-based or fragment-based.

-

Fragment-based methods (e.g., cLogP): These approaches dissect a molecule into predefined structural fragments and sum the known hydrophobicity contributions of each fragment. Correction factors are applied for intramolecular interactions.

-

Atom-based methods (e.g., ALOGPS, XLOGP): These methods sum the contributions of individual atoms, classified by their type and chemical environment.[17]

While incredibly fast, the accuracy of in silico methods can vary significantly, especially for novel scaffolds not well-represented in the training datasets used to build the models.[18][19] Therefore, it is a best practice to use multiple prediction algorithms and, whenever possible, validate the computational results with experimental data for a representative set of compounds.

Section 4: Structure-Hydrophobicity Relationships (SHR) in Azetidinyl Pyridines

The true power of LogP analysis lies in understanding how specific structural modifications impact hydrophobicity. For an azetidinyl pyridine core, chemists can systematically alter substituents to fine-tune the LogP.

General Principles for Modulation:

-

Increasing Hydrophobicity (Higher LogP): Adding non-polar, aliphatic, or aromatic groups (e.g., -CH3, -CF3, -Ph, -Cl, -Br) will generally increase the LogP.

-

Decreasing Hydrophobicity (Lower LogP): Introducing polar functional groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH, -SO2NH2) will decrease the LogP.

The following table provides a hypothetical example of how systematic structural changes can modulate the LogP of an azetidinyl pyridine intermediate, comparing experimental values with predictions from common algorithms.

| Compound ID | R-Group | Experimental LogP (Shake-Flask) | Predicted LogP (ALOGPS) | Predicted LogP (ChemAxon) |

| AZP-001 | -H | 1.85 | 1.90 | 1.82 |

| AZP-002 | -CH3 | 2.31 | 2.45 | 2.35 |

| AZP-003 | -Cl | 2.55 | 2.68 | 2.60 |

| AZP-004 | -OH | 1.24 | 1.10 | 1.31 |

| AZP-005 | -OCH3 | 1.95 | 2.05 | 1.99 |

| AZP-006 | -COOH | 0.98 | 0.85 | 1.05 |

Analysis of Data: This data illustrates a clear trend: adding a non-polar methyl or chloro group increases the LogP, while adding polar hydroxyl or carboxylic acid groups decreases it. The computational models track the experimental trend well, providing a reliable, though not perfect, guide for design. Such a matrix is invaluable during lead optimization to build a robust SHR model.

Conclusion for the Drug Development Professional

The hydrophobicity of azetidinyl pyridine intermediates, as quantified by LogP and LogD, is a foundational parameter that must be proactively managed throughout the drug discovery pipeline. A deep understanding of the structural drivers of lipophilicity, coupled with robust experimental and computational determination methods, empowers research scientists to design molecules with a higher probability of success. By treating hydrophobicity not as a property to be measured retrospectively, but as a critical design element to be engineered, development teams can more efficiently navigate the path toward identifying drug candidates with optimal efficacy, safety, and pharmacokinetic profiles.

References

- LogP—Making Sense of the Value. ACD/Labs.

- Rani, V. and Reddy, P. (2018) Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- Rani, V. et al. (2018) Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives.

- Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility.

- Theoretical log P values obtained by the use of computational methods.

- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. MDPI.

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.

- ADME Properties in Drug Discovery. BioSolveIT.

- ADME LogP LogD Assay. BioDuro.

- Prakali and Dinnimath (2021) A Review on Synthetic and Pharmacological Profile of Azetidinone Hybrids. IJPSR, 12(12): 6298-6309.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review.

- US Patent US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

- Mannhold, R. et al. (2008) Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. University of Dusseldorf.

- ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Sc

- Junaid Asghar PhD (2021) logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube.

- Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon.

- Azetidines in medicinal chemistry: emerging applic

- Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.

- Azetidines in Drug Discovery. PharmaBlock.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PMC.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. CMST.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vcclab.org [vcclab.org]

- 7. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. acdlabs.com [acdlabs.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. youtube.com [youtube.com]

- 13. longdom.org [longdom.org]

- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 15. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. vcclab.org [vcclab.org]

Strategic Procurement, Quality Control, and Synthetic Utility of 2-(Azetidin-3-yl)-3,5-dichloropyridine in Drug Discovery

As a Senior Application Scientist, I have observed a paradigm shift in medicinal chemistry toward the incorporation of rigid, sp³-rich ring systems. The compound 2-(Azetidin-3-yl)-3,5-dichloropyridine represents a highly specialized building block that merges the metabolic stability of an azetidine ring with the electron-deficient, tunable pharmacophore of a 3,5-dichloropyridine core.

Unlike traditional piperidine or pyrrolidine substituents, the azetidine moiety lowers the overall lipophilicity (logP) and modulates the basicity (pKa) of the molecule, which is critical for improving oral bioavailability and reducing hERG toxicity[1]. Meanwhile, the 3,5-dichloropyridine core provides two orthogonal vectors for late-stage functionalization, though it requires precise catalytic control due to its deactivated nature compared to its 2,6-isomer[2].

This whitepaper provides an authoritative guide on the commercial procurement, rigorous quality control, and synthetic integration of this advanced intermediate.

Commercial Landscape & Procurement Strategy

The exact 2,3,5-isomer (2-(Azetidin-3-yl)-3,5-dichloropyridine) is a highly specific intermediate primarily utilized in targeted SAR campaigns (e.g., AMPK activators)[1]. Consequently, it is rarely available as an off-the-shelf catalog item in multi-gram quantities. Researchers typically procure it via custom synthesis or purchase its commercially abundant regioisomer, 4-(azetidin-3-yl)-2,6-dichloropyridine hydrochloride (CAS: 2007916-41-6) , for initial scaffold hopping and validation[3][4].

When procuring these azetidinyl-pyridine building blocks, they are almost exclusively supplied as hydrochloride (HCl) salts .

-

Causality: The free base of azetidine is prone to atmospheric oxidation and intermolecular degradation over time. The HCl salt locks the secondary amine in a protonated state, ensuring long-term shelf stability and preventing spontaneous polymerization.

Table 1: Benchmarked Commercial Suppliers and Pricing Data

| Supplier | Compound / Catalog | Purity | Quantity | Est. Price (USD) | Lead Time |

| Fluorochem | 4-(Azetidin-3-yl)-2,6-dichloropyridine HCl[4] | 95% | 1 g | $150 - $250 | In Stock |

| Sigma-Aldrich | 4-(Azetidin-3-yl)-2,6-dichloropyridine HCl[3] | >95% | 250 mg | ~$180 | In Stock |

| Enamine / WuXi | 2-(Azetidin-3-yl)-3,5-dichloropyridine | >95% | 1 g - 5 g | $800 - $1,500 | 4-6 Weeks (Custom) |

Note: Pricing is estimated based on organizational contract rates and is subject to regional variation.

Quality Control: A Self-Validating Protocol

Before committing a high-value custom-synthesized building block to a multi-step synthetic route, it must pass a self-validating Quality Control (QC) workflow. The following protocol ensures that any batch failing specific metrics is intercepted before it can poison downstream transition-metal catalysts.

Step-by-Step QC Methodology

Step 1: Moisture Analysis via Karl Fischer (KF) Titration

-

Procedure: Dissolve 10 mg of the HCl salt in anhydrous methanol and titrate using a volumetric KF apparatus.

-

Causality: HCl salts are highly hygroscopic. Trace water (>0.5%) will rapidly hydrolyze the palladium catalysts used in downstream cross-coupling reactions.

-

Self-Validation Check: If water content is <0.5% , proceed to Step 2. If >0.5% , the batch must be azeotropically dried with anhydrous toluene (3 x 10 mL) and re-tested.

Step 2: LC-MS Purity Profiling

-

Procedure: Run a 5-minute gradient (5% to 95% MeCN in Water) on a C18 column. Crucial: The mobile phase must contain 0.1% Trifluoroacetic acid (TFA) or Formic acid.

-

Causality: The highly basic azetidine nitrogen will interact with residual silanols on standard silica-based C18 columns, causing severe peak tailing and artificially lowering the integrated purity score. An acidic modifier protonates the silanols, ensuring sharp peak resolution.

-

Self-Validation Check: UV purity at 254 nm must be ≥95% . If lower, perform reverse-phase preparative HPLC purification.

Step 3: ¹H-NMR Regiochemical Verification

-

Procedure: Acquire a ¹H-NMR spectrum in DMSO-d₆.

-

Causality: DMSO-d₆ is required to fully solubilize the HCl salt. For the 3,5-dichloropyridine core, you must observe two distinct aromatic protons (typically doublets with a small meta coupling constant,

Hz). If the vendor mistakenly supplied the 2,6-dichloro isomer, the spectrum will show a single sharp singlet (integrating to 2H) due to the symmetry of the molecule.

Synthetic Utility & Integration Workflow

The 3,5-dichloropyridine core is electronically deactivated compared to the 2,6-isomer, making traditional Nucleophilic Aromatic Substitution (SNAr) sluggish and low-yielding[2]. Therefore, Palladium-Catalyzed Buchwald-Hartwig Amination is the gold standard for functionalizing this scaffold[2][5].

Experimental Protocol: Boc-Protection and Buchwald-Hartwig Amination

Phase 1: Boc-Protection of the Azetidine

-

Suspend 2-(Azetidin-3-yl)-3,5-dichloropyridine HCl (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

-

Add Triethylamine (Et₃N, 3.0 eq) dropwise, followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Stir at room temperature for 4 hours, then wash with 1M HCl, extract, and concentrate.

-

Causality: The secondary amine of the azetidine must be masked. If left unprotected, it will aggressively bind to the Palladium center, poisoning the catalyst, or undergo competitive intermolecular homocoupling during the Buchwald-Hartwig step.

Phase 2: Buchwald-Hartwig Cross-Coupling

-

In a nitrogen-filled glovebox, charge a Schlenk flask with the Boc-protected intermediate (1.0 eq), the desired primary amine partner (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

-

Dissolve in anhydrous Toluene (0.2 M) and heat to 100 °C for 12 hours.

-

Causality: Because the 3,5-dichloro positions are meta to the pyridine nitrogen, they lack direct resonance activation[2]. XPhos (a bulky, electron-rich dialkylbiaryl phosphine) is mandatory here, as it accelerates the oxidative addition of the palladium into the unactivated C-Cl bond and prevents premature catalyst degradation[5].

Phase 3: Deprotection

-

Treat the crude coupled product with a 1:1 mixture of TFA/DCM for 2 hours at room temperature to reveal the functionalized azetidine API scaffold.

Logical Workflow Visualization

Caption: End-to-end workflow for the procurement, validation, and synthetic integration of the scaffold.

References

- Google Patents.WO2024084390A1 - Compounds for the activation of ampk.

Sources

- 1. WO2024084390A1 - Compounds for the activation of ampk - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(azetidin-3-yl)-2,6-dichloropyridine hydrochloride | 2007916-41-6 [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-(Azetidin-3-yl)-3,5-dichloropyridine

Abstract

This document provides a detailed technical guide for the synthesis of 2-(Azetidin-3-yl)-3,5-dichloropyridine, a valuable heterocyclic building block for drug discovery and development. The azetidine motif is increasingly utilized as a bioisostere for larger rings, offering improved physicochemical properties, while the dichloropyridine scaffold is a cornerstone in medicinal chemistry. We present a robust, multi-step synthetic pathway commencing from commercially available starting materials. The core strategy involves the formation of a protected iodoazetidine intermediate, followed by a key Palladium-catalyzed Negishi cross-coupling reaction with 2,3,5-trichloropyridine, and concludes with a final deprotection step. Each protocol is accompanied by in-depth explanations of the underlying chemical principles, causality behind experimental choices, and comprehensive characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this novel scaffold into their synthetic programs.

Introduction: The Strategic Value of Azetidinyl-pyridines

The incorporation of small, strained ring systems into drug candidates is a powerful strategy for navigating and optimizing chemical space. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as particularly valuable motifs.[1][2] Their rigid structure reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the replacement of larger, more lipophilic rings with azetidines often improves critical drug-like properties such as aqueous solubility and metabolic stability.

The pyridine ring, especially when substituted with halogens, is a privileged scaffold found in numerous approved pharmaceuticals and agrochemicals.[3] The chlorine atoms in 3,5-dichloropyridine serve two primary functions: they modulate the electronic properties of the ring system and provide synthetic handles for further diversification through cross-coupling reactions.[4]

The target molecule, 2-(Azetidin-3-yl)-3,5-dichloropyridine, combines these two valuable pharmacophores. Its synthesis, however, is not trivial and requires a carefully planned sequence of reactions that leverages modern organometallic chemistry. The pathway detailed herein is designed for reliability and scalability, focusing on a key Negishi cross-coupling reaction, which is well-suited for creating C(sp³)–C(sp²) bonds.

Retrosynthetic Analysis and Overall Strategy

The most logical disconnection for the target molecule is at the C-C bond between the azetidine and pyridine rings. This leads to a protected azetidine synthon and a dichloropyridine synthon. Our forward synthesis is therefore a three-stage process:

-

Intermediate Preparation: Synthesis of a stable, protected C3-functionalized azetidine suitable for organometallic transformation. We have selected 1-Boc-3-iodoazetidine as the key intermediate.

-

C-C Bond Formation: A Palladium-catalyzed Negishi cross-coupling reaction between the azetidine-derived organozinc reagent and 2,3,5-trichloropyridine.

-

Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product as a hydrochloride salt, which improves handling and stability.

Sources

Advanced Cross-Coupling Strategies Utilizing 3,5-Dichloropyridine Moieties: Application Notes & Protocols

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Guide

Executive Summary

The 3,5-dichloropyridine scaffold is a highly privileged motif in medicinal chemistry, frequently serving as a core structural element in biologically active molecules, including P2X7 receptor antagonists and teraryl-based

This application note details field-proven, self-validating protocols for the functionalization of 3,5-dichloropyridine and its polychlorinated derivatives. By detailing the causality behind catalyst selection, ligand design, and reaction conditions, this guide provides a comprehensive framework for mastering Suzuki-Miyaura, Buchwald-Hartwig, and Kochi-Fürstner cross-coupling reactions.

Reactivity Profile & Mechanistic Causality

In pyridine chemistry, the electronegative nitrogen atom acts as an electron-withdrawing sink, highly activating the C2, C4, and C6 positions for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[3]. Conversely, the C3 and C5 positions in 3,5-dichloropyridine reside in a relative electron-rich "shadow."

To overcome the high activation barrier of the unreactive C3/C5 C–Cl bonds, synthetic strategies must rely on highly active catalytic systems. This necessitates the use of electron-rich, sterically demanding ligands (e.g., XPhos, SPhos, or BINAP) that effectively increase the electron density at the Palladium(0) center, thereby thermodynamically driving the oxidative insertion into the C–Cl bond[5],[6].

Simplified Suzuki-Miyaura catalytic cycle for 3,5-dichloropyridine functionalization.

Suzuki-Miyaura Cross-Coupling: Synthesis of -Helix Mimetics

Application Insight: is heavily utilized in the synthesis of quateraryl

Mechanistic Causality: The use of a mild base like

Protocol 2.1: Mono-Arylation of 3,5-Dichloropyridine

Self-Validating In-Process Control (IPC): The reaction mixture will transition from a yellow suspension to a dark brown solution, indicating the formation of the active Pd(0) species.

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 3,5-dichloropyridine (1.0 equiv), arylboronic acid (1.1 equiv),

(5 mol%), and anhydrous -

Degassing: Add a degassed solvent mixture of 1,4-Dioxane/

(4:1, 0.2 M). Note: Sparging the solvent with argon for 30 minutes prior to addition is mandatory to prevent the rapid oxidation of the Pd(0) active species, which causes catalyst deactivation and homocoupling side-reactions. -

Reaction: Heat the mixture to 80 °C. Monitor the reaction via GC-MS. The disappearance of the starting material mass peak (

147) typically occurs within 6–8 hours. -

Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with EtOAc, and wash with brine. Purify the concentrated crude via silica gel flash chromatography (Hexanes/EtOAc gradient).

Buchwald-Hartwig Amination: Accessing P2X7 Receptor Antagonists

Application Insight: The 3-amino-5-chloropyridine motif is a core structural requirement for synthesizing highly potent, which are critical targets for inflammatory and neurological disease therapies[1].

Mechanistic Causality: BINAP is selected as the ligand due to its large bite angle. This specific geometry forces the palladium intermediate into a conformation that drastically accelerates reductive elimination while simultaneously suppressing unwanted

General synthetic workflow for P2X7 receptor antagonists via Buchwald-Hartwig amination.

Protocol 3.1: C–N Bond Formation

-

Preparation: In a glovebox, combine 3,5-dichloropyridine (1.0 equiv), the desired primary/secondary amine (1.2 equiv),

(8 mol%), BINAP (9 mol%), and sodium tert-butoxide ( -

Solvent Addition: Add anhydrous, degassed Toluene (0.15 M). Causality:

is highly moisture-sensitive; strict anhydrous conditions are required to prevent base hydrolysis. -

Reaction: Heat the sealed tube to 100 °C for 12–24 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc 7:3). The product will exhibit strong UV activity at 254 nm.

Site-Selective Alkynylation of Polychlorinated Pyridines

Application Insight: When utilizing higher chlorinated analogues, such as 2,3,5,6-tetrachloropyridine, chemists can exploit the electronic differentiation between the ortho and meta positions. enables highly regioselective Sonogashira-type alkynylation exclusively at the C2 and C6 positions, leaving the C3 and C5 chlorine atoms intact for downstream orthogonal functionalization[9],[10].

Mechanistic Causality: Acoustic cavitation from ultrasound irradiation generates localized microscopic hot spots (extreme temperature and pressure). This drastically improves mass transfer in the heterogeneous Pd/C system, reducing reaction times from days to minutes[11],[10].

Protocol 4.1: Ultrasound-Assisted Sonogashira Coupling

-

Mixture: Mix 2,3,5,6-tetrachloropyridine (1.0 equiv), terminal alkyne (2.5 equiv), 10% Pd/C (5 mol%), CuI (10 mol%), and

(3.0 equiv) in PEG-400. -

Sonication: Subject the flask to ultrasound irradiation (e.g., 35 kHz) at room temperature for 30–45 minutes.

-

Workup: Dilute with

, extract with diethyl ether, and purify via short-path silica plug to yield the 2,6-dialkynyl-3,5-dichloropyridine derivative.

Iron-Catalyzed Kochi-Fürstner Cross-Coupling

Application Insight: Introducing aliphatic side chains (e.g., leucine or isoleucine mimetics) directly onto the 3,5-dichloropyridine core via standard Pd-catalyzed alkyl-aryl coupling often fails due to rapid

Mechanistic Causality: Switching to an Iron-catalyzed Kochi-Fürstner cross-coupling using Grignard reagents bypasses the

Quantitative Data & Reaction Summary

The following table summarizes the expected outcomes and optimal conditions for functionalizing 3,5-dichloropyridine moieties based on validated literature parameters:

| Reaction Type | Substrate | Coupling Partner | Catalyst / Base System | Regioselectivity | Typical Yield |

| Suzuki-Miyaura | 3,5-Dichloropyridine | Arylboronic acid | C3, C5 (Dual possible) | 60–95% | |

| Buchwald-Hartwig | 3,5-Dichloropyridine | Polyamines / Amines | C3 (Mono) | 50–85% | |

| Sonogashira (Site-Selective) | 2,3,5,6-Tetrachloropyridine | Terminal Alkynes | Pd/C, CuI, Ultrasound | C2, C6 (C3,C5 intact) | 76–95% |

| Kochi-Fürstner | 3,5-Dichloropyridine | Isobutyl-Grignard | Fe-catalyst | C3 (Mono) | ~53% |

References

-

Vareka, M., Dahms, B., Lang, M., Hoang, M. H., Trobe, M., Weber, H., Hielscher, M. M., Waldvogel, S. R., & Breinbauer, R. "Synthesis of a Bcl9 Alpha-Helix Mimetic for Inhibition of PPIs by a Combination of Electrooxidative Phenol Coupling and Pd-Catalyzed Cross Coupling." Catalysts 2020, 10(3), 340. URL:[Link]

-

Bhavani, S., Rambabu, D., Rao, M. V. B., & Pal, M. "Ultrasound assisted site-selective alkynylation of 2,3,5,6-tetrachloropyridines under Pd/C-Cu catalysis." Arabian Journal of Chemistry 2016, 9, S1-S6. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of a Bcl9 Alpha-Helix Mimetic for Inhibition of PPIs by a Combination of Electrooxidative Phenol Coupling and Pd-Catalyzed Cross Coupling | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. Synthesis of a Bcl9 Alpha-Helix Mimetic for Inhibition of PPIs by a Combination of Electrooxidative Phenol Coupling and Pd-Catalyzed Cross Coupling [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. researchgate.net [researchgate.net]

- 10. Ultrasound assisted site-selective alkynylation of 2,3,5,6-tetrachloropyridines under Pd/C—Cu catalysis - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

Application Note: 2-(Azetidin-3-yl)-3,5-dichloropyridine as a Medicinal Chemistry Scaffold

Executive Summary & Rationale

This guide details the utility, synthesis, and handling of 2-(Azetidin-3-yl)-3,5-dichloropyridine , a high-value scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

In modern medicinal chemistry, this scaffold represents a strategic "Escape from Flatland." It combines the high fraction of saturated carbon (

Key Structural Advantages

-

Metabolic Blocking: The 3,5-dichloro substitution pattern effectively blocks the oxidative metabolism (Cytochrome P450) often observed at the 3- and 5-positions of pyridine rings, extending half-life (

). -

Vector Control: The azetidine ring (attached at C3) projects substituents out of the aromatic plane, offering a distinct vector compared to piperidine or pyrrolidine analogs.

-

Basicity Modulation: The azetidine nitrogen (secondary amine) remains basic (

), ensuring solubility, while the pyridine nitrogen is deactivated by the electron-withdrawing chlorines (

Physicochemical Profile

The following data compares the scaffold against standard surrogates (Piperidine and Pyrrolidine analogs) to highlight its unique space in the lipophilicity/solubility landscape.

| Property | 2-(Azetidin-3-yl)-3,5-dichloropyridine | Pyrrolidine Analog | Piperidine Analog | Impact |

| MW (Da) | ~203.07 | ~217.1 | ~231.1 | Lower MW allows more room for "warhead" addition. |

| cLogP | 2.1 | 2.5 | 2.8 | Azetidine lowers lipophilicity (LLE improvement). |

| TPSA (Ų) | ~25.0 | ~25.0 | ~25.0 | Similar polar surface area. |

| Fsp3 | 0.375 | 0.44 | 0.45 | High 3D character for a small fragment. |

| Ring Strain | ~25 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | High strain can alter reactivity and binding entropy. |

Experimental Protocols

Protocol A: Scaffold Synthesis via Negishi Coupling

Objective: Synthesize the core scaffold by coupling a secondary alkylzinc reagent with an electron-deficient heteroaryl halide. Mechanism: Palladium-catalyzed cross-coupling of (N-Boc-azetidin-3-yl)zinc iodide with 2-bromo-3,5-dichloropyridine.

Reagents & Materials

-

Halide: 2-Bromo-3,5-dichloropyridine (1.0 equiv).

-

Zinc Reagent: (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide (0.5 M in THF, 1.5 equiv). Note: Commercial or prepared via Zn insertion into 1-Boc-3-iodoazetidine.

-

Catalyst: Pd(OAc)₂ (2 mol%) + CPhos (4 mol%). CPhos is critical for stabilizing secondary alkylpalladium species.

-

Solvent: Anhydrous THF.

-

Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Procedure

-

Catalyst Pre-activation: In a flame-dried Schlenk flask under Argon, charge Pd(OAc)₂ and CPhos. Add anhydrous THF (2 mL/mmol) and stir at Room Temperature (RT) for 15 minutes until the solution turns a deep orange/red (active Pd(0)Lₙ species).

-

Substrate Addition: Add 2-Bromo-3,5-dichloropyridine (solid) directly to the catalyst solution.

-

Coupling: Dropwise add the organozinc reagent solution over 10 minutes. The reaction is exothermic; use a water bath if scale >1g.

-

Incubation: Stir at 40°C for 4–6 hours. Monitor by LCMS (Look for consumption of Bromide and appearance of Boc-protected product mass [M+H-tBu]⁺).

-

Quench & Workup: Cool to RT. Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 3,5-dichloropyridine moiety makes the product less polar than typical amines.

Protocol B: N-Boc Deprotection

Objective: Reveal the secondary amine for library generation.

-

Dissolve the intermediate from Protocol A in DCM (5 mL/mmol).

-

Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0°C.

-

Warm to RT and stir for 2 hours.

-

Critical Step (Free Basing): Concentrate volatiles. Redissolve residue in DCM/MeOH (9:1) and stir with solid MP-Carbonate resin (or wash with sat. NaHCO₃) until pH > 8.

-

Filter and concentrate to yield 2-(Azetidin-3-yl)-3,5-dichloropyridine .

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the synthesis and the decision-making process for utilizing this scaffold in a medicinal chemistry campaign.

Caption: Workflow for the synthesis of the scaffold via Negishi coupling and subsequent diversification points. Note the difficulty of SnAr on the 3,5-dichloro ring.

Application Note: Handling & Stability

Storage Recommendations

-

The Scaffold (Free Amine): Hygroscopic. Store at -20°C under inert atmosphere. The azetidine ring is strained but kinetically stable at neutral pH. Avoid prolonged exposure to strong Lewis acids which may trigger ring-opening polymerization.

-

Zinc Reagent: Highly air-sensitive. Store at -20°C. Titrate before use if stored >1 month.

Safety (HSE)

-

3,5-Dichloropyridine derivatives: Potential skin and eye irritants.[2][3] Use standard PPE.

-

Azetidines: Generally biologically active; treat as a potential potent compound until IC50 data is established.

Troubleshooting the Coupling

-

Low Yield? Check the quality of the Zinc reagent. If the "active zinc" titer is low, the reaction will stall.

-

Isomerization? The use of CPhos or SPhos ligands is crucial to prevent

-hydride elimination which would lead to the linear alkyl product (n-propyl) rather than the desired azetidine linkage.

References

-

Azetidines in Medicinal Chemistry

-

Negishi Coupling of Secondary Alkyl Zincs

-

Properties of 3,5-Dichloropyridine

-

Basicity of Cyclic Amines

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 3,5-Dichloropyridine | C5H3Cl2N | CID 17153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dichloropyridine 98 2457-47-8 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Nucleophilic Aromatic Substitution (S_NAr) on 3,5-Dichloropyridine

Executive Summary

Functionalizing 3,5-dichloropyridine via Nucleophilic Aromatic Substitution (S_NAr) presents a significant challenge compared to its 2,4- or 2,6-isomers.[1][2] The 3- and 5-positions are meta to the pyridine nitrogen, rendering them electronically "deactivated" for classical S_NAr pathways.[2] Standard protocols (e.g., refluxing alkoxides in alcohol) that work for 2-chloropyridine will fail for 3,5-dichloropyridine, typically resulting in <5% conversion or recovered starting material.[1][2]

This guide details the specific "Forcing Conditions" required to overcome this high activation energy barrier. It prioritizes Polar Aprotic Solvents (DMSO/NMP) and High-Energy Input (Microwave/High-Temp) to drive the reaction, while highlighting the mechanistic constraints that necessitate these measures.

Mechanistic Insight: The "Meta-Effect" Barrier[2]

To design a successful experiment, one must understand why the reaction fails under standard conditions.[1] In S_NAr, the rate-determining step is the formation of the anionic Meisenheimer complex.

-

Activated (2- or 4-position): The negative charge can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate.[2]

-

Deactivated (3- or 5-position): The negative charge remains confined to the less electronegative ring carbons.[2] The nitrogen atom acts merely as an inductive withdrawing group (-I effect) without offering resonance stabilization (-M effect).[2]

Visualization: Stability of Meisenheimer Intermediates

The following diagram contrasts the resonance stabilization at the 2-position versus the instability at the 3-position.

Figure 1: Mechanistic comparison showing the lack of resonance stabilization for 3,5-dichloropyridine intermediates.

Comparative Reactivity Data

The table below summarizes the drastic difference in reactivity, guiding solvent and temperature selection.

| Substrate | Electronic State | Standard Cond. (MeOH, Reflux) | Required Cond.[1][3] (Forcing) | Dominant Mechanism |

| 2,4-Dichloropyridine | Highly Activated | >95% Yield (1-4 h) | N/A | Classical S_NAr |

| 2,6-Dichloropyridine | Activated | >90% Yield (2-6 h) | N/A | Classical S_NAr |

| 3,5-Dichloropyridine | Deactivated | <5% Yield (No Reaction) | DMSO, 80-150°C, 24-72 h | Forced S_NAr |

Experimental Protocols

Protocol A: Methoxylation (C-O Bond Formation)

Objective: Synthesis of 3-chloro-5-methoxypyridine (or 3,5-dimethoxypyridine).[2] Challenge: Methanol (protic solvent) creates a "solvent cage" that reduces the nucleophilicity of methoxide. Solution: Use DMSO to strip the cation and expose the "naked" methoxide anion.

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask under Argon, dissolve 3,5-dichloropyridine (1.0 equiv) in anhydrous DMSO (5.0 mL/g) .

-

Note: Do not use Methanol as the primary solvent.[2]

-

-

Reagent Addition: Add Sodium Methoxide (NaOMe) powder (1.1 equiv for mono-sub, 2.5 equiv for bis-sub).

-

Warning: The reaction is not initially exothermic due to high activation energy.[2]

-

-

Reaction Phase (Thermal): Heat the mixture to 80°C .

-

Reaction Phase (Microwave - Recommended):

-

Transfer to a microwave vial.

-

Irradiate at 140°C for 30-60 minutes .

-

Why: Microwave heating overcomes the high activation barrier efficiently without prolonged thermal degradation.[2]

-

-

Workup:

Protocol B: Thiolate Displacement (C-S Bond Formation)

Objective: Introduction of sulfur nucleophiles (e.g., Thiophenol).[1] Advantage: Thiolates are "softer" and more nucleophilic than alkoxides, often proceeding with better conversion on deactivated rings.[1]

Step-by-Step Methodology:

-

Deprotonation: In a separate flask, suspend NaH (1.2 equiv) in dry DMF or NMP . Slowly add the Thiol (1.1 equiv) at 0°C. Stir until H2 evolution ceases (formation of Sodium Thiolate).

-

Coupling: Add the 3,5-dichloropyridine (1.0 equiv) solution (in DMF) to the thiolate mixture.

-

Heating: Heat to 100-120°C for 12-24 hours.

-

Purification: Flash chromatography is usually required to separate the product from disulfide byproducts formed by thiolate oxidation.[1][2]

Strategic Decision Workflow

Use this decision tree to select the correct synthetic route. If S_NAr conditions are too harsh for your substrate's functional groups, you must switch to Metal-Catalyzed Cross-Coupling.[1][2]

Figure 2: Strategic workflow for selecting reaction conditions based on nucleophile type.[2]

Critical Troubleshooting: The "Benzyne" Trap

Warning: Do not use extremely strong, non-nucleophilic bases (e.g., NaNH2, LDA) in an attempt to force the reaction.

-

Risk: These bases can deprotonate the C4-position (most acidic proton), leading to elimination of HCl and formation of 3,5-pyridyne (a benzyne analog).

-

Result: The subsequent addition of the nucleophile will occur at both C3 and C4, leading to a mixture of regioisomers (Cine-substitution) rather than clean S_NAr.

-

Control: Stick to nucleophilic bases (Alkoxides, Thiolates) or Carbonates (Cs2CO3) to favor the Addition-Elimination (S_NAr) pathway over Elimination-Addition.[2]

References

-

PrepChem / US Patent 4,713,080. "Synthesis of 3,5-dimethoxy-pyridine."[1][2] Describes the specific DMSO/NaOMe protocol requiring 72 hours.

-

BenchChem. "A Comparative Study of Halogen Displacement in Dichloropyridines." Details the reactivity hierarchy (2,4 >> 3,5) and failure of standard conditions.[2]

-

Organic Chemistry Portal. "Microwave Synthesis in Organic Chemistry." General reference for using microwave irradiation to overcome high activation energies in deactivated S_NAr substrates.

-

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.[1][2] Explains the electronic deactivation of meta-positions in pyridine rings (The "Meta-Effect").[2]

Sources

Functionalization of azetidine ring in pyridine derivatives

Application Note: Strategic Functionalization of the Azetidine Ring in Pyridine Derivatives

Executive Summary

The fusion of azetidine rings with pyridine scaffolds represents a high-value structural motif in modern drug discovery.[1] This combination offers a unique balance of conformational rigidity (low entropy penalty upon binding) and metabolic stability, serving as a superior bioisostere for piperidines or cyclohexanes.[2] However, the high ring strain of azetidine (~26 kcal/mol) coupled with the Lewis basicity of pyridine presents significant synthetic challenges, particularly regarding regioselectivity and catalyst poisoning.

This guide details two validated workflows for accessing these scaffolds:

-

Modular Assembly: Cross-coupling pre-functionalized azetidines with pyridines.

-

Direct Functionalization: Late-stage modification of the azetidine ring in situ using photoredox and radical strategies.[2][1]

Strategic Analysis & Decision Matrix

Before selecting a protocol, the researcher must analyze the target substitution pattern.[1] The high strain energy of the azetidine ring dictates that harsh Lewis acids or strong nucleophiles (which might trigger ring-opening) be avoided in late-stage steps.[1]

Figure 1: Synthetic Decision Tree

Caption: Decision matrix for selecting the optimal functionalization pathway based on regiochemistry and substrate stability.

Protocol A: C3-Functionalization via Photoredox Decarboxylative Alkylation

Application: Installing alkyl or aryl groups at the C3 position of the azetidine ring attached to a pyridine.[1] This method utilizes a "carboxylic acid" handle, converting it into a radical to bypass the steric crowding of the tertiary center.[1]

Mechanism: The reaction proceeds via the generation of a transient C3-azetidinyl radical from an N-protected azetidine-3-carboxylic acid derivative.[1] This radical is intercepted by a Michael acceptor or cross-coupled with an aryl halide.[2][1]

Materials:

-

Substrate: 1-(Pyridin-2-yl)azetidine-3-carboxylic acid (or N-Boc analog if coupling to pyridine later).

-

Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).

-

Light Source: Blue LED (450 nm).[1]

Step-by-Step Protocol:

-

Preparation: In an 8 mL vial equipped with a Teflon-coated stir bar, add the azetidine-carboxylic acid (0.2 mmol), the aryl bromide/Michael acceptor (0.25 mmol), photocatalyst (2.5 mg, 1 mol%), and Cs2CO3 (130 mg).

-